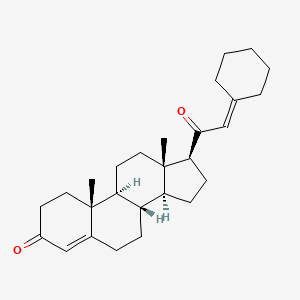
モモルディコシドG
説明
Momordicoside G is a glycoside and a cucurbitacin.
(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol is a natural product found in Momordica charantia with data available.
科学的研究の応用
肺損傷修復
モモルディコシドGは、肺損傷に対する体の反応において重要な役割を果たすマクロファージの表現型を調節することが示されています。M1様マクロファージにおける活性酸素種(ROS)を減少させ、オートファジーを促進し、アポトーシスと形態学的変化をもたらします。 この調節は、肺損傷の効率的な修復を促進するのに役立ちます {svg_1}.
肺癌の予防
ウレタン誘発肺癌モデルを用いた研究では、this compound治療により、肺組織の損傷と癌病変の改善が見られました。 これは、抗炎症反応に関連するM1様マクロファージを減らし、M2様マクロファージを増加させることによって達成されます {svg_2}.
マクロファージ表現型調節
This compoundは、通常は炎症促進性のM1マクロファージを選択的に抑制し、組織修復と再生に関連するM2マクロファージを促進します。 この調節は、炎症関連肺癌病変の予防に有益です {svg_3}.
メカニズム解明のためのバイオインフォマティクス解析
This compoundがマクロファージの表現型を調節する分子メカニズムを理解するために、包括的なバイオインフォマティクス解析が実施されました。 マクロファージを調節するthis compoundの潜在的な標的は、主にシグナル伝達と自然免疫応答に関連しています {svg_4}.
遺伝子発現プロファイリング
GEO2Rなどのデータベースを使用して、M1関連マクロファージに関連する遺伝子発現プロファイルが特定されました。 これは、this compoundとの相互作用における異なるタンパク質構造の理解に役立ち、その治療の可能性に関する洞察を提供します {svg_5}.
分子ドッキング研究
M1マクロファージに関連する差分タンパク質の人間の構造は、タンパク質データバンク(PDB)などのデータベースから収集され、ドッキング研究に使用されました。 これらの研究は、this compoundがその標的と分子レベルでどのように相互作用するかを特定するのに役立ちます {svg_6}.
標的経路の特定
研究により、マクロファージの調節におけるthis compoundの潜在的な標的は、シグナル伝達や細胞増殖などの重要な経路に関与していることが明らかになりました。 この知識は、標的療法の開発に活用できます {svg_7}.
治療開発
This compoundは、マクロファージの表現型を調節し、肺損傷の修復を促進する能力があり、癌の予防を含む肺疾患のための新しい治療戦略の開発のための道を開きます {svg_8}.
作用機序
Target of Action
Momordicoside G, a bioactive component from Momordica charantia , primarily targets macrophages . Macrophages are a type of white blood cell that engulf and digest cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis .
Mode of Action
Momordicoside G selectively induces apoptosis (programmed cell death) in M1-like macrophages, without affecting M2-like macrophages . It decreases reactive oxygen species (ROS) levels and promotes autophagy, a cellular process that removes unnecessary or dysfunctional components .
Biochemical Pathways
The compound’s action is associated with several biochemical pathways, including “signal transduction,” “innate immune response,” and "cell proliferation" . By regulating these pathways, Momordicoside G can stimulate the repair of lung injury and prevent inflammation-associated lung carcinoma lesions .
Pharmacokinetics
Computational methods suggest that it may have potential as a therapeutic agent
Result of Action
The administration of Momordicoside G results in decreased lung tissue injury and carcinoma lesions . This is achieved through the suppression of M1-like macrophages and the promotion of M2-like macrophages . The compound’s action also leads to a decrease in the levels of pro-inflammatory cytokines IL-6 and IL-12, and an increase in the levels of anti-inflammatory cytokines IL-10 and TGF-β1 .
Action Environment
The action of Momordicoside G can be influenced by various environmental factors. For instance, in a urethane-induced lung carcinogenic model, the compound’s efficacy was confirmed in a lipopolysaccharide (LPS)-induced lung injury model . .
特性
IUPAC Name |
(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+/t22-,23-,24-,25+,26+,27+,28-,29-,30-,31+,34-,35+,36+,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGABSJZVJOSCX-JFMWXBCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317102 | |
| Record name | Momordicoside G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81371-54-2 | |
| Record name | Momordicoside G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81371-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Momordicoside G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





